molecular formula C20H22N4O4 B2412959 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-86-0

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2412959
CAS No.: 866133-86-0
M. Wt: 382.42
InChI Key: LNRQVBSXDUFRDM-UHFFFAOYSA-N
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Description

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound with a molecular formula of C20H22N4O4 It is known for its complex structure, which includes a benzoxazine ring, a nitro group, and a phenylpiperazine moiety

Preparation Methods

The synthesis of 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid or a nitrating mixture.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via nucleophilic substitution reactions, typically using a suitable piperazine derivative and a halogenated precursor.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced or modified using suitable nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group and phenylpiperazine moiety play crucial roles in its activity. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:

    7-nitro-2-[2-(4-methylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one: This compound has a methyl group instead of a phenyl group on the piperazine moiety, which may affect its chemical and biological properties.

    7-nitro-2-[2-(4-ethylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one: The ethyl group on the piperazine moiety can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

7-nitro-2-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-20-18(28-19-14-16(24(26)27)6-7-17(19)21-20)8-9-22-10-12-23(13-11-22)15-4-2-1-3-5-15/h1-7,14,18H,8-13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQVBSXDUFRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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